molecular formula C12H23NO3 B6204658 tert-butyl N-(4-hydroxy-3-methylcyclohexyl)carbamate, Mixture of diastereomers CAS No. 1697011-39-4

tert-butyl N-(4-hydroxy-3-methylcyclohexyl)carbamate, Mixture of diastereomers

Cat. No.: B6204658
CAS No.: 1697011-39-4
M. Wt: 229.3
InChI Key:
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Description

“tert-butyl N-(4-hydroxy-3-methylcyclohexyl)carbamate, Mixture of diastereomers” is an organic compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich . The empirical formula of this compound is C11H21NO3 .


Molecular Structure Analysis

The molecular weight of this compound is 215.29 . The InChI code is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound appears as a solid . More detailed physical and chemical properties are not available in the current resources.

Safety and Hazards

The compound is labeled with the GHS07 and GHS09 pictograms, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(4-hydroxy-3-methylcyclohexyl)carbamate involves the protection of the hydroxyl group on 4-hydroxy-3-methylcyclohexanol, followed by the reaction of the protected alcohol with tert-butyl isocyanate to form the carbamate. The diastereomers are formed due to the chiral center in the starting material.", "Starting Materials": [ "4-hydroxy-3-methylcyclohexanol", "tert-butyl isocyanate", "protecting agent (e.g. TBDMS chloride)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Protect the hydroxyl group on 4-hydroxy-3-methylcyclohexanol using a suitable protecting agent and solvent.", "React the protected alcohol with tert-butyl isocyanate in the presence of a suitable catalyst and solvent to form the carbamate.", "Purify the product by column chromatography or recrystallization to obtain a mixture of diastereomers." ] }

CAS No.

1697011-39-4

Molecular Formula

C12H23NO3

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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